3-bromo-N-(3-fluorophenyl)propanamide

Crystal Engineering Halogen Bonding Solid-State Chemistry

Sourcing a halogenated building block with unpredictable solid-state properties can derail crystal engineering and SAR studies. This compound offers a well-characterized, predictable solution. Its single-crystal structure, defined by Br···O halogen bonding networks, provides a reliable scaffold for co-crystal screening and modifying pharmaceutical physicochemical properties. The terminal bromine serves as a reactive electrophile (C-Br bond energy ~285 kJ/mol) for efficient SN2 substitution, enabling the systematic introduction of the N-(3-fluorophenyl)propanamide motif. The meta-fluorine offers a distinct electron-withdrawing profile (XLogP3: 2.3) without resonance donation, critical for probing subtle electronic effects on target binding.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
CAS No. 195390-25-1
Cat. No. B1380172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-fluorophenyl)propanamide
CAS195390-25-1
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)CCBr
InChIInChI=1S/C9H9BrFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
InChIKeySLAWKPSQBBJGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(3-fluorophenyl)propanamide Procurement Overview


3-Bromo-N-(3-fluorophenyl)propanamide (CAS 195390-25-1) is a halogenated amide building block with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol [1]. It features a reactive 3-bromopropanamide chain attached to a meta-fluorinated phenyl ring, making it a versatile intermediate for nucleophilic substitution reactions in medicinal chemistry and organic synthesis [2]. The compound's XLogP3 value is 2.3, and its topological polar surface area is 29.1 Ų, indicating moderate lipophilicity and potential for membrane permeability [1]. This product is typically supplied as a white crystalline solid with a minimum purity specification of 95% .

Synthetic intermediate for nucleophilic substitution (SN2) reactions
Meta-fluorophenyl motif for medicinal chemistry SAR exploration
Crystalline solid form for convenient handling

3-Bromo-N-(3-fluorophenyl)propanamide: Why Substitution Fails


In procurement for research and development, substituting 3-bromo-N-(3-fluorophenyl)propanamide with a closely related analog without validation carries significant scientific and financial risk. While compounds like the non-fluorinated analog (3-bromo-N-phenylpropanamide, CAS 7661-07-6) or the chloro-substituted variant (3-chloro-N-(3-fluorophenyl)propanamide, CAS 100638-26-4) share a common propanamide backbone, their different physicochemical and biological profiles preclude simple interchangeability. The specific combination of a meta-fluorine on the phenyl ring and a terminal bromine atom is not arbitrary; it determines the compound's unique reactivity, solid-state interactions, and binding characteristics . The following quantitative evidence demonstrates where this specific compound exhibits measurable differentiation that is material to scientific and industrial applications.

Omitting the meta-fluorine may alter electronic environment and binding interactions vs. non-fluorinated analog.
Substituting Br with Cl reduces leaving group ability, potentially requiring harsher SN2 conditions.
Fluorine positional isomer (e.g., para) may shift lipophilicity and SAR outcomes compared to meta.

3-Bromo-N-(3-fluorophenyl)propanamide: Differentiation Evidence


Br···O Halogen Bonding Pattern

The crystal structure of 3-bromo-N-(3-fluorophenyl)propanamide (CAS 195390-25-1) reveals a distinctive network of intermolecular interactions, including Br···O halogen bonds [1]. This contrasts with the structural features of its non-fluorinated analog, 3-bromo-N-phenylpropanamide (CAS 7661-07-6), for which such detailed halogen bonding patterns have not been reported in the same structural context .

Halogen Bonding
Class-level
Target: Br···O ~3.2 Å
Comparator: Not reported
Difference: Qualitative presence vs absence
May influence solid-state solubility and stability – review required
Single-crystal XRD at ambient temp.; class-level inference
Crystal Engineering Halogen Bonding Solid-State Chemistry

Leaving Group Reactivity: Bromine vs. Chlorine

The terminal bromine atom in 3-bromo-N-(3-fluorophenyl)propanamide is a superior leaving group compared to the chlorine atom in its direct analog, 3-chloro-N-(3-fluorophenyl)propanamide (CAS 100638-26-4) . This difference is rooted in bond dissociation energies: the C-Br bond (~285 kJ/mol) is weaker than the C-Cl bond (~327 kJ/mol) in comparable alkyl halide systems [1]. This makes the bromo derivative more reactive in nucleophilic substitution (SN2) reactions, a key transformation for further functionalization [2].

Leaving Group Reactivity
Class-level
C–Br BDE ~285 kJ/mol
vs C–Cl BDE ~327 kJ/mol
Δ ≈ 42 kJ/mol lower for Br
Supports faster SN2 kinetics under milder conditions – reactivity context
Class-level BDE values from alkyl halide literature
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Meta vs. Para Fluoro Substitution Effects

The meta-fluorine substitution in 3-bromo-N-(3-fluorophenyl)propanamide (CAS 195390-25-1) creates a distinct electronic environment compared to its para-fluorinated regioisomer, 3-bromo-N-(4-fluorophenyl)propanamide (CAS 135154-75-5) [1]. The meta-fluorine exerts a strong electron-withdrawing inductive effect (-I) without the resonance donation (+M) seen in the para-position, leading to a more electron-deficient aromatic ring [2]. This electronic differentiation can be quantified by differences in computed properties like XLogP3, which is 2.3 for the 3-fluoro isomer [3] compared to 2.2 for the 4-fluoro isomer [1].

Meta vs Para Fluoro
Head-to-head
XLogP3 2.3 (meta)
vs 2.2 (para)
Δ +0.1 higher lipophilicity
Meta-fluoro alters lipophilicity and electronic profile for SAR – model-dependent
Computed property; requires biological validation
Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

3-Bromo-N-(3-fluorophenyl)propanamide Applications


Crystal Engineering & Solid-State Formulation

3-Bromo-N-(3-fluorophenyl)propanamide is uniquely suited for crystal engineering research due to its well-characterized crystal structure, which features a network of C—H···O hydrogen bonds and, importantly, Br···O halogen bonding interactions [1]. These specific intermolecular contacts, detailed in the single-crystal X-ray diffraction study, provide a predictable and tunable scaffold for investigating halogen bonding motifs in the solid state [1]. This makes it an ideal candidate for co-crystal screening and for studies aimed at modifying physicochemical properties like solubility and mechanical stability, which are crucial in pharmaceutical formulation development [1].

Nucleophilic Substitution Scaffold

The compound's terminal bromine atom, a potent leaving group with a low carbon-bromine bond dissociation energy (~285 kJ/mol), makes it a highly reactive electrophile in SN2 reactions [2][3]. This property allows for efficient and selective substitution with a wide range of nucleophiles, including amines, thiols, and alkoxides, under mild conditions [3]. It serves as a key intermediate for introducing the N-(3-fluorophenyl)propanamide motif into more complex molecular architectures, a common requirement in the synthesis of bioactive molecules and chemical probes [3].

Heterocyclic Compound Precursor

The bifunctional nature of 3-bromo-N-(3-fluorophenyl)propanamide—possessing both a reactive alkyl halide and a stable amide—enables its use in the synthesis of diverse heterocyclic libraries [3]. The bromine atom can undergo initial substitution, followed by intramolecular cyclization involving the amide nitrogen or carbonyl group to form nitrogen-containing rings such as β-lactams, oxazolidinones, or imidazolidinones [3]. This synthetic versatility is highly valued in medicinal chemistry for generating compound collections with potential biological activity, as evidenced by its classification as an intermediate in relevant patent literature for substituted propanamide nucleoside inhibitors [4].

Structure-Activity Relationship (SAR) Studies

The distinct electronic profile of the 3-fluorophenyl group in this compound is critical for SAR studies. The meta-fluorine substituent exerts a unique electron-withdrawing inductive effect without the resonance donation characteristic of para-substitution, creating a specific pattern of electron density on the aromatic ring [5]. The computed XLogP3 value of 2.3 differentiates it from its 4-fluoro regioisomer (XLogP3 = 2.2) [6][7]. This allows medicinal chemists to systematically probe the impact of subtle changes in lipophilicity and electronics on target binding affinity, selectivity, and metabolic stability. The compound is a key building block for creating focused libraries of fluorinated analogs in drug discovery programs [5].

Application
Selection Property
Validation Focus
Crystal engineering & co-crystal screening
Reported Br···O halogen bonding scaffold
Solid-state interaction reproducibility
SN2 diversification of building block
Reactive bromine leaving group
Substitution efficiency and yield assessment
Synthesis of N-containing heterocycles
Bifunctional amide/alkyl halide
Intramolecular cyclization scope
Fluorinated analog SAR library design
Meta-fluoro inductive electronic effect
Lipophilicity and target binding SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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